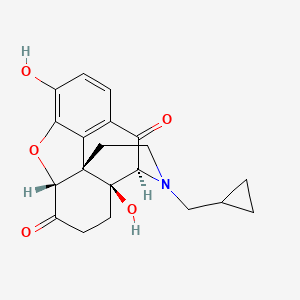

10-Ketonaltrexone

Übersicht

Beschreibung

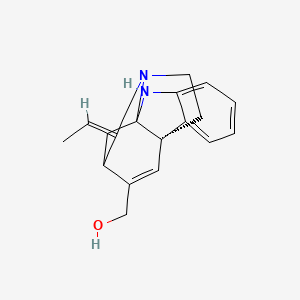

10-Ketonaltrexone is a chemically modified derivative of naltrexone, where the 10-hydroxy group is replaced with a keto group. This modification has been found to significantly diminish opioid effects at mu, kappa, and delta opioid receptor sites (Archer et al., 1985).

Synthesis Analysis

The synthesis of this compound involves the oxidation of naltrexone 3-methyl ether to introduce the 10-keto group. One method for achieving this is by employing cerium ammonium nitrate in aqueous acetonitrile at ambient temperature, followed by further oxidation using Dess-Martin periodinane (Cain & Drummond, 2000). Another approach involves ortho-metallation of the naltrexone nucleus to introduce a 2-chloro functionality, followed by oxidation at the 10-position (Meredith et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound, characterized by the introduction of the 10-keto group, leads to a significant reduction in opioid receptor binding compared to naltrexone. This structural modification impacts its pharmacological profile, rendering it less potent at mu opioid receptor sites and exhibiting little affinity for kappa and delta sites (Archer et al., 1985).

Chemical Reactions and Properties

This compound undergoes typical reactions of ketones, such as nucleophilic addition. The presence of the keto group also influences its chemical behavior, particularly in terms of reactivity and interaction with biological targets. The diminished opioid effects of this compound are a direct result of these chemical properties (Archer et al., 1985).

Physical Properties Analysis

The specific physical properties of this compound, such as melting point, solubility, and crystalline structure, have not been detailed in the available literature. However, these properties are likely to be influenced by the presence of the keto group, which could affect aspects like solubility in various solvents and melting point.

Chemical Properties Analysis

This compound's chemical properties, including reactivity, stability, and interaction with biological molecules, are significantly altered compared to naltrexone due to the introduction of the 10-keto group. This modification reduces its affinity and potency at opioid receptor sites, impacting its pharmacological profile (Archer et al., 1985).

Wissenschaftliche Forschungsanwendungen

Opioid-Rezeptor-Forschung

10-Ketonaltrexone wurde in Studien zur Untersuchung von Opioidrezeptoren eingesetzt, insbesondere aufgrund seiner Wechselwirkung mit Kappa- und Mu-Rezeptoren. Forschungen zeigen, dass this compound an Mu-Stellen eine geringere Potenz als Naltrexon aufweist und eine minimale Affinität zu Kappa- und Delta-Stellen hat . Dies deutet auf seinen potenziellen Einsatz bei der Erforschung von Opioidrezeptorfunktionen und der Entwicklung neuer Opioid-Antagonisten mit weniger Nebenwirkungen hin.

Pharmakologische Studien

In der Pharmakologie dient this compound als Referenzverbindung, um die Struktur-Wirkungs-Beziehung von Opioiden zu verstehen . Seine modifizierte Wirksamkeit im Vergleich zu anderen Opioiden liefert Einblicke in die molekulare Dynamik von Opioidrezeptoren und unterstützt die Entwicklung von Medikamenten, die spezifische Opioid-Signalwege gezielt ansteuern können.

Neurowissenschaften

This compound trägt zur Neurowissenschaftsforschung bei, indem es hilft, die an Schmerz und Sucht beteiligten neuronalen Bahnen zu unterscheiden . Seine unterschiedliche Bindung an Opioidrezeptoren hilft bei der Kartierung der neuronalen Schaltkreise und könnte zu neuen Behandlungen für Sucht und Schmerztherapie führen, die das Opioidsystem umgehen.

Biochemische Forschung

Biochemische Experimente mit this compound helfen beim Verständnis der biochemischen Grundlage von Opioid-Effekten. Studien haben gezeigt, dass die Einführung einer 10-Keto-Gruppe in Opioidverbindungen deren Wirkung an allen Bindungsstellen verringert, was für die Entwicklung sichererer Opioid-Derivate entscheidend ist .

Toxikologie

In der toxikologischen Forschung kann this compound verwendet werden, um die toxischen Wirkungen von Opioiden und deren Metaboliten zu untersuchen. Durch den Vergleich seines Toxizitätsprofils mit anderen Opioiden können Forscher ein besseres Verständnis der Sicherheitsaspekte des Opioidgebrauchs und -missbrauchs gewinnen .

Öffentliches Gesundheitswesen

Forschungen mit this compound haben auch Auswirkungen auf das öffentliche Gesundheitswesen, insbesondere im Zusammenhang mit Opioidmissbrauch und Überdosierung. Das Verständnis seiner Pharmakodynamik kann politische Maßnahmen und Interventionen unterstützen, die darauf abzielen, die durch Opioidsucht verursachten Schäden zu verringern .

Biotechnologie-Fortschritte

Schließlich ist die Rolle von this compound im Bereich der Biotechnologie-Fortschritte mit seinem Potenzial bei der Entwicklung neuer Opioid-Analoga verbunden. Biotechnologische Methoden könnten seine Struktur nutzen, um neue Therapeutika mit verbesserten Sicherheitsprofilen zu entwickeln .

Safety and Hazards

The safety data sheet for 10-Ketonaltrexone suggests that it may be hazardous if inhaled, and contact with skin or eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion, it is advised to rinse the mouth and not induce vomiting .

Wirkmechanismus

Target of Action

10-Ketonaltrexone is a derivative of naltrexone , a well-known opioid antagonist. The primary targets of naltrexone, and by extension this compound, are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behavior.

Mode of Action

This compound, like naltrexone, is believed to act as an antagonist at mu-opioid receptors . This means it binds to these receptors but does not activate them. Instead, it blocks them, preventing activation by opioid agonists. This can result in a reduction of the effects associated with opioid agonists, such as analgesia, euphoria, and physical dependence .

Biochemical Pathways

Naltrexone’s antagonistic action at mu-opioid receptors can disrupt the normal functioning of the endogenous opioid system . This can have downstream effects on various physiological processes, including pain perception, mood regulation, and stress response .

Pharmacokinetics

Naltrexone, from which this compound is derived, is known to be rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged

Result of Action

Studies suggest that the introduction of the 10-keto group in naltrexone and oxymorphone diminished opioid effects at all binding sites . This suggests that this compound may have less potency than naltrexone at mu-opioid receptors .

Action Environment

Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Biochemische Analyse

Biochemical Properties

10-Ketonaltrexone plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that this compound has diminished opioid effects at mu, kappa, and delta binding sites compared to naltrexone . This interaction is crucial as it highlights the compound’s potential in modulating opioid receptor activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has shown reduced potency in brain binding assays and bioassays in the myenteric plexus longitudinal muscle preparation of the guinea pig ileum and the mouse vas deferens . This indicates its potential impact on cellular signaling and receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have indicated that this compound is a potential degradation product of naltrexone hydrochloride, which may influence its stability and efficacy in various experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant therapeutic outcomes. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall activity and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that this compound is transported and distributed in a manner similar to other opioid receptor antagonists .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization influences its interaction with receptors and other biomolecules, affecting its overall efficacy .

Eigenschaften

IUPAC Name |

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHMRULRADVYER-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914505 | |

| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96445-14-6 | |

| Record name | 10-Ketonaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-OXONALTREXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

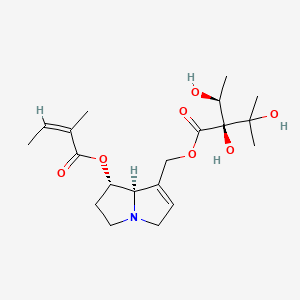

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of a 10-keto group affect the opioid activity of naltrexone and oxymorphone?

A1: Research indicates that introducing a 10-keto group to naltrexone and oxymorphone significantly reduces their opioid effects. This modification diminishes their affinity for mu, kappa, and delta opioid receptors. [] Essentially, both 10-ketonaltrexone and 10-ketooxymorphone demonstrate substantially weaker binding compared to their parent compounds, naltrexone and oxymorphone, at all opioid receptor subtypes. []

Q2: What led researchers to investigate this compound?

A2: The development of this compound stemmed from the exploration of opioid structure-activity relationships. Scientists observed that Ethylketocyclazocine exhibited enhanced selectivity for kappa opioid receptors over mu receptors when compared to cyclazocine. [] This finding prompted investigations into modifying other opioids, including naltrexone, to potentially enhance their receptor selectivity profiles. This compound and 10-ketooxymorphone were synthesized and evaluated to understand how the 10-keto group modification would impact their binding affinity and selectivity for different opioid receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.